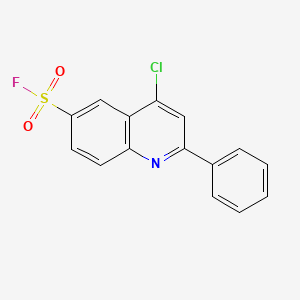

4-Chloro-2-phenylquinoline-6-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-phenylquinoline-6-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClFNO2S/c16-13-9-15(10-4-2-1-3-5-10)18-14-7-6-11(8-12(13)14)21(17,19)20/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFHBDCZEVQSOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)S(=O)(=O)F)C(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953310 | |

| Record name | 4-Chloro-2-phenylquinoline-6-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31241-25-5 | |

| Record name | NSC122719 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-phenylquinoline-6-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-2-PHENYL-6-QUINOLINESULFONYL FLUORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of 4 Chloro 2 Phenylquinoline 6 Sulfonyl Fluoride

Reactivity of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride (-SO₂F) group is a unique functional group characterized by a sulfur atom in its highest oxidation state (+6). This group is known for its remarkable balance of stability and reactivity, making it a valuable component in various chemical applications, including as a covalent modifier in chemical biology and as a key player in "click chemistry". acs.orgrsc.org

Nucleophilic Addition-Elimination Pathways

The primary reaction pathway for the sulfonyl fluoride group involves nucleophilic attack at the electrophilic sulfur atom, followed by the elimination of the fluoride ion. This process is a classic example of a nucleophilic addition-elimination reaction. The high electronegativity of the oxygen and fluorine atoms renders the sulfur atom electron-deficient and thus susceptible to attack by nucleophiles.

The general mechanism can be depicted as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the sulfur atom of the sulfonyl fluoride. This leads to the formation of a transient, pentacoordinate intermediate.

Elimination of Fluoride: The fluoride ion, being a good leaving group, is subsequently eliminated, resulting in the formation of a new bond between the sulfur atom and the nucleophile.

The reactivity of the sulfonyl fluoride can be tuned by the electronic properties of the aromatic ring to which it is attached. researchgate.net Electron-withdrawing groups on the quinoline (B57606) ring would be expected to increase the electrophilicity of the sulfur atom, thereby enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups would decrease its reactivity.

Hydrolysis Mechanisms of Sulfonyl Fluorides

Sulfonyl fluorides are notably more resistant to hydrolysis compared to their sulfonyl chloride counterparts. mdpi.com This stability is attributed to the strong sulfur-fluorine bond. However, under certain conditions, such as in the presence of strong nucleophiles like hydroxide ions or with catalytic assistance, hydrolysis can occur to yield the corresponding sulfonic acid.

The hydrolysis can proceed through a similar nucleophilic addition-elimination mechanism, with water or hydroxide ions acting as the nucleophile. The reaction is generally slow under neutral conditions but is accelerated in basic media. The main byproduct of the hydrolysis of sulfonyl fluorides is the corresponding sulfonic acid. nih.govacs.org

| Condition | Reactivity | Product |

| Neutral Water | Slow | Sulfonic Acid |

| Basic Solution (e.g., NaOH) | Accelerated | Sulfonate Salt |

This table provides a simplified overview of the hydrolysis of sulfonyl fluorides under different pH conditions.

Reactions with Thiol-Containing Compounds and other Nucleophiles

Sulfonyl fluorides are known to react with a variety of nucleophiles, including the side chains of amino acids, which is of significant interest in chemical biology for the covalent modification of proteins. rsc.orgsigmaaldrich.com

Thiols (e.g., Cysteine): Sulfonyl fluorides react readily with the thiol group of cysteine residues. However, the resulting thiosulfonate ester adduct is often unstable and can undergo further reactions. acs.orgresearchgate.net

Amines (e.g., Lysine): The amino group of lysine (B10760008) residues can act as a nucleophile, attacking the sulfonyl fluoride to form a stable sulfonamide bond. acs.orgacs.org

Hydroxyls (e.g., Tyrosine, Serine, Threonine): The hydroxyl groups of these amino acid residues can also react with sulfonyl fluorides to form sulfonate esters. The reactivity generally follows the order of nucleophilicity: Tyrosine > Serine/Threonine. acs.orgrsc.orgacs.org

Histidine: The imidazole side chain of histidine can also be modified by sulfonyl fluorides. rsc.orgsigmaaldrich.com

The reactivity towards these nucleophilic amino acids can be modulated by the electronic properties of the warhead. researchgate.net

| Nucleophile (Amino Acid) | Adduct Formed | Adduct Stability |

| Cysteine (Thiol) | Thiosulfonate Ester | Generally Unstable |

| Lysine (Amine) | Sulfonamide | Stable |

| Tyrosine (Phenol) | Sulfonate Ester | Stable |

| Serine/Threonine (Alcohol) | Sulfonate Ester | Stable |

| Histidine (Imidazole) | Sulfonyl-imidazole | Moderately Stable |

This interactive data table summarizes the reactivity of sulfonyl fluorides with common nucleophilic amino acid residues.

Click Chemistry Applications (e.g., SuFEx Click Chemistry)

The sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a concept introduced by K. Barry Sharpless. sigmaaldrich.comnih.gov SuFEx reactions are characterized by their high efficiency, reliability, and broad applicability in synthesizing diverse molecular architectures. nih.govbohrium.comdigitellinc.com

In the context of 4-Chloro-2-phenylquinoline-6-sulfonyl fluoride, the -SO₂F group can serve as a "hub" for SuFEx reactions. It can react with a wide range of nucleophiles, such as silylated phenols or amines, in the presence of a suitable catalyst to form stable sulfonate or sulfonamide linkages. bohrium.com

Common catalysts for SuFEx reactions include organic bases such as triethylamine (Et₃N) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). bohrium.com The reaction is prized for its modularity, allowing for the rapid assembly of complex molecules from simpler building blocks.

Reactivity at the Quinoline Core

The quinoline ring system is an aromatic heterocycle that can undergo various chemical transformations. The presence of the electron-withdrawing sulfonyl fluoride group and the chloro and phenyl substituents influences the reactivity of the quinoline core.

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. In the case of quinoline, the benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring, which is deactivated by the electronegative nitrogen atom. Therefore, electrophilic substitution reactions on this compound are predicted to occur on the benzene portion of the quinoline nucleus.

The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

-SO₂F group (at C6): The sulfonyl fluoride group is a strong electron-withdrawing group and is therefore a deactivating group. It will direct incoming electrophiles to the meta position relative to itself, which would be C5 and C7.

-Cl group (at C4): The chloro group is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director due to the resonance effect of its lone pairs. It would direct incoming electrophiles to the C5 and C3 positions (relative to the chloro group).

Phenyl group (at C2): The phenyl group is generally considered a weak activating group and an ortho, para-director.

Considering the combined directing effects of these substituents, the most likely positions for electrophilic attack on the quinoline ring of this compound are C5 and C8. The C5 position is meta to the deactivating sulfonyl fluoride group and ortho to the directing chloro group. The C8 position is also a potential site for substitution. The precise outcome of an electrophilic aromatic substitution reaction would depend on the specific electrophile and the reaction conditions.

| Substituent | Position | Electronic Effect | Directing Effect |

| -SO₂F | C6 | Strongly Deactivating | Meta |

| -Cl | C4 | Deactivating | Ortho, Para |

| -Phenyl | C2 | Weakly Activating | Ortho, Para |

This table summarizes the directing effects of the substituents on the quinoline ring for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution at the C-4 Chlorine

The chlorine atom at the C-4 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a consequence of the electron-withdrawing effect of the adjacent nitrogen atom in the quinoline ring, which stabilizes the intermediate Meisenheimer complex formed during the reaction. The general mechanism involves the addition of a nucleophile to the C-4 carbon, forming a resonance-stabilized anionic intermediate, followed by the elimination of the chloride ion to restore aromaticity.

A variety of nucleophiles can be employed to displace the C-4 chlorine, leading to a diverse range of 4-substituted-2-phenylquinoline-6-sulfonyl fluoride derivatives. Common nucleophiles include amines, alkoxides, and thiolates. For instance, the reaction with primary or secondary amines yields the corresponding 4-aminoquinoline derivatives, while treatment with sodium alkoxides or thiolates affords 4-alkoxy or 4-alkylthioquinolines, respectively. The reaction conditions typically involve heating the quinoline substrate with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the liberated HCl.

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Amine | Benzylamine | 4-Aminoquinoline derivative | DMF, K2CO3, 100 °C |

| Alkoxide | Sodium methoxide | 4-Alkoxyquinoline derivative | Methanol, reflux |

| Thiolate | Sodium thiophenoxide | 4-Thioetherquinoline derivative | Ethanol, reflux |

This table presents illustrative examples of nucleophilic aromatic substitution reactions based on the known reactivity of 4-chloroquinoline derivatives. Specific conditions for this compound may vary.

Palladium-Catalyzed Cross-Coupling Reactions on the Quinoline Core

The C-4 chlorine atom of this compound is also a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroquinoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net It is a widely used method for the formation of C-C bonds. For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would yield a 4-aryl-2-phenylquinoline-6-sulfonyl fluoride derivative. Common catalysts for this transformation include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and palladium(II) acetate with a suitable phosphine ligand. researchgate.netijsrp.org

Heck-Mizoroki Reaction: The Heck reaction couples the chloroquinoline with an alkene to form a new substituted alkene. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base. The reaction of this compound with an alkene like styrene would lead to the formation of a 4-styryl-2-phenylquinoline-6-sulfonyl fluoride.

Sonogashira Coupling: This coupling reaction utilizes a terminal alkyne as the coupling partner to introduce an alkynyl moiety at the C-4 position. irantypist.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. irantypist.com This would result in the formation of a 4-alkynyl-2-phenylquinoline-6-sulfonyl fluoride.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4, Na2CO3 | 4-Arylquinoline |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)2, PPh3, Et3N | 4-Alkenylquinoline |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2, CuI, Et3N | 4-Alkynylquinoline |

This table provides representative examples of palladium-catalyzed cross-coupling reactions based on the reactivity of analogous chloroquinolines. The specific conditions and outcomes for this compound would require experimental verification.

Influence of Substituents on Reactivity and Selectivity

The reactivity and selectivity of this compound are significantly influenced by its substituent pattern. The electron-withdrawing sulfonyl fluoride group at the C-6 position enhances the electrophilicity of the quinoline ring, thereby increasing the rate of nucleophilic aromatic substitution at the C-4 position. This is because the electron-withdrawing group helps to stabilize the negative charge of the Meisenheimer intermediate.

Conversely, the phenyl group at the C-2 position can exert both electronic and steric effects. Electronically, the phenyl ring can influence the electron density of the quinoline core through resonance and inductive effects, which can modulate the reactivity of the C-4 chlorine. Sterically, the presence of the bulky phenyl group may hinder the approach of certain nucleophiles or coupling partners to the C-4 position, potentially affecting reaction rates and yields.

In palladium-catalyzed cross-coupling reactions, the electronic nature of substituents on the phenyl ring of the coupling partner (in Suzuki or Heck reactions, for example) can also play a crucial role. Electron-donating groups on the coupling partner generally accelerate the transmetalation step in Suzuki couplings, while electron-withdrawing groups can have the opposite effect.

Kinetic and Thermodynamic Studies of Key Reactions

For the nucleophilic aromatic substitution at C-4, the rate-determining step is typically the formation of the Meisenheimer intermediate. The reaction rate would be expected to follow second-order kinetics, being first order in both the quinoline substrate and the nucleophile. A kinetic study would likely reveal a significant rate enhancement due to the electron-withdrawing sulfonyl fluoride group, as compared to a quinoline lacking this substituent. Thermodynamic studies would likely show that the substitution products are thermodynamically more stable than the starting materials, driving the reaction to completion, especially with the formation of a stable chloride salt as a byproduct.

Exploration of Photochemical and Electrochemical Reactivity

The extended aromatic system of the 2-phenylquinoline (B181262) core suggests that this compound is likely to exhibit interesting photochemical and electrochemical properties.

Photochemical Reactivity: Quinoline and its derivatives are known to undergo various photochemical reactions upon absorption of UV light. acs.org These can include photocycloadditions, photorearrangements, and photosubstitution reactions. For this compound, irradiation with UV light could potentially lead to homolytic cleavage of the C-Cl bond, generating a quinolinyl radical. This radical could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or addition to an unsaturated system. The presence of the phenyl and sulfonyl fluoride groups would be expected to modify the absorption spectrum and the excited-state reactivity compared to unsubstituted quinoline.

Electrochemical Reactivity: The electrochemical behavior of quinoline derivatives is characterized by both reduction and oxidation processes. researchgate.net The electron-deficient nature of the quinoline ring, enhanced by the sulfonyl fluoride group, suggests that this compound would undergo reduction at a relatively accessible potential. Cyclic voltammetry studies would likely reveal one or more reversible or irreversible reduction waves corresponding to the formation of radical anions and dianions. The phenyl group and the chloro substituent would also influence the reduction potential. Oxidation of the molecule would likely be more difficult and may involve the phenyl ring or the quinoline nucleus at higher potentials. The electrochemical properties are of interest for applications in materials science and as electrochromic materials. nih.gov

Computational and Theoretical Investigations of 4 Chloro 2 Phenylquinoline 6 Sulfonyl Fluoride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of properties for 4-chloro-2-phenylquinoline-6-sulfonyl fluoride (B91410), from its three-dimensional shape to its spectroscopic signatures.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 4-chloro-2-phenylquinoline-6-sulfonyl fluoride, this reveals the most stable three-dimensional structure. The primary degrees of freedom for conformational analysis involve the rotation around the single bonds connecting the phenyl ring to the quinoline (B57606) core and the sulfonyl fluoride group to the quinoline ring.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), can be employed to locate the global minimum energy conformer. researchgate.net The analysis would likely show that the planarity of the quinoline and phenyl rings is distorted. The dihedral angle between the quinoline and phenyl rings is a key parameter, as steric hindrance between the hydrogen atoms on these rings influences the most stable conformation. mdpi.comrsc.org Similarly, the orientation of the sulfonyl fluoride group relative to the quinoline ring is determined.

Illustrative Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C2-C(Phenyl) | 1.492 |

| C4-Cl | 1.745 | |

| C6-S | 1.778 | |

| S-F | 1.589 | |

| S=O (avg.) | 1.435 | |

| Bond Angles (°) | C(Phenyl)-C2-N | 117.5 |

| Cl-C4-C3 | 119.8 | |

| C5-C6-S | 120.5 | |

| O-S-O | 122.1 | |

| F-S-C6 | 105.7 |

| Dihedral Angle (°) | C3-C2-C(Phenyl)-C(Phenyl) | 48.5 |

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of molecular stability and chemical reactivity. semanticscholar.orgmdpi.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich phenyl and quinoline rings. The LUMO is likely localized on the quinoline ring and the electron-withdrawing sulfonyl fluoride group, indicating these are the probable sites for nucleophilic attack.

The Molecular Electrostatic Potential (MEP) surface is another tool that visualizes the charge distribution and predicts reactivity. researchgate.netresearchgate.net The MEP map uses a color scale to show regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this molecule, negative potential would be expected around the nitrogen atom of the quinoline ring and the oxygen atoms of the sulfonyl group, while positive potential would be found near the sulfur atom and the hydrogen atoms. nih.gov

Illustrative Electronic Properties

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

DFT calculations are a reliable method for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical prediction of chemical shifts can aid in the assignment of complex experimental spectra and confirm molecular structures.

Calculations would be performed on the optimized geometry of this compound. The resulting shielding tensors are then converted to chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. A strong correlation between the calculated and experimental shifts would validate the computed structure. Often, a linear scaling factor is applied to the calculated values to correct for systematic errors inherent in the computational method. researchgate.netrsc.org

Illustrative Comparison of Predicted and Experimental ¹⁹F NMR Data

| Nucleus | Predicted Shift (ppm) | Scaling Factor | Scaled Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. mdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies is obtained. Each frequency corresponds to a specific normal mode of vibration, such as bond stretching or bending.

These calculations are invaluable for interpreting experimental spectra. For this compound, characteristic vibrational frequencies would be assigned to functional groups like the S=O stretches (asymmetric and symmetric), the S-F stretch, the C-Cl stretch, and various vibrations of the aromatic quinoline and phenyl rings. researchgate.net Calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-based discrepancies.

Illustrative Vibrational Frequency Assignments

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| Asymmetric Stretch | S=O | 1415 |

| Symmetric Stretch | S=O | 1210 |

| Stretch | C=N (Quinoline) | 1625 |

| Stretch | C-Cl | 1090 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While DFT provides a static, time-independent picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. rsc.org MD simulations solve Newton's equations of motion for the atoms in the molecule, tracking their trajectories over time.

For this compound, an MD simulation, typically performed in a simulated solvent environment, would reveal its conformational flexibility. This is particularly useful for understanding the rotational freedom of the phenyl ring relative to the quinoline system and the flexibility of the sulfonyl fluoride group. The simulation can show how often and how quickly the molecule transitions between different low-energy conformations, providing a more realistic understanding of its behavior in solution than static calculations alone.

Reaction Pathway Energetics and Transition State Characterization

DFT is a powerful tool for elucidating reaction mechanisms. For this compound, a key reaction is the nucleophilic substitution at the sulfur atom, a characteristic reaction of sulfonyl fluorides known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.govnih.gov

Illustrative Reaction Energetics for Nucleophilic Substitution

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State | Pentacoordinate sulfur intermediate | +15.5 |

Quantum Chemical Studies of Reactivity Descriptors (e.g., Fukui Functions)

Quantum chemical studies provide profound insights into the electronic structure and reactivity of molecules. For this compound, density functional theory (DFT) is a powerful computational method to investigate its reactivity through various descriptors. One of the most informative descriptors is the Fukui function, which helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgscm.com

The Fukui function, denoted as f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. wikipedia.org In simpler terms, it indicates the propensity of a site in a molecule to accept or donate an electron. There are three main types of Fukui functions:

f+(r) : This function corresponds to a nucleophilic attack and indicates the sites most susceptible to losing an electron.

f-(r) : This function relates to an electrophilic attack and highlights the sites most likely to accept an electron.

f0(r) : This function is associated with a radical attack.

For instance, the sulfonyl fluoride group is known to be a strong electron-withdrawing group, which would significantly influence the electron distribution across the quinoline ring system. nih.gov The nitrogen atom in the quinoline ring, the oxygen atoms of the sulfonyl group, and the fluorine atom are expected to be regions of high electronegativity. A Fukui function analysis would quantify the reactivity of each atom, providing valuable information for predicting chemical behavior.

To illustrate the expected outcomes of such a study, a hypothetical data table of condensed Fukui functions for this compound is presented below. The values in this table are for demonstrative purposes and are based on general principles of organic chemistry and the known effects of the present functional groups.

| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| N1 (Quinoline) | 0.085 | 0.120 | 0.103 |

| C2 (Quinoline) | 0.110 | 0.050 | 0.080 |

| C4 (Quinoline) | 0.130 | 0.045 | 0.088 |

| C6 (Quinoline) | 0.060 | 0.090 | 0.075 |

| S (Sulfonyl) | 0.020 | 0.250 | 0.135 |

| O (Sulfonyl) | 0.095 | 0.070 | 0.083 |

| F (Sulfonyl) | 0.150 | 0.030 | 0.090 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific quantum chemical studies for this compound are not available in the reviewed literature.

Docking Studies for In Vitro Target Interaction Prediction (Focus on mechanism, not clinical outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govekb.eg In the context of drug discovery, docking is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein. researchgate.net This method is instrumental in understanding the potential mechanism of action at a molecular level.

The process of molecular docking involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and the small molecule (ligand) are obtained, often from crystallographic data or generated through homology modeling. The structures are then prepared by adding hydrogen atoms, assigning charges, and defining the binding site.

Sampling of Ligand Conformations: The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring Function: A scoring function is used to evaluate the fitness of each pose, estimating the binding affinity. This function typically considers factors such as hydrogen bonds, van der Waals interactions, and electrostatic interactions. nih.gov

For this compound, docking studies would be crucial in identifying potential biological targets and elucidating the key interactions that stabilize the ligand-protein complex. The sulfonyl fluoride moiety is of particular interest as it can act as a covalent warhead, forming a stable bond with nucleophilic residues such as serine, threonine, lysine (B10760008), or tyrosine in the active site of an enzyme. enamine.netrsc.org

A hypothetical docking study of this compound against a protein kinase, a common target for quinoline-based inhibitors, could reveal important binding interactions. The phenylquinoline core could engage in hydrophobic interactions and pi-stacking with aromatic residues in the active site, while the sulfonyl fluoride group could be positioned to interact with the catalytic residues.

The results of a docking study are often presented in a table summarizing the binding energies and key interactions. Below is a hypothetical example of such a table for the docking of this compound into the active site of a protein kinase.

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -9.5 |

| Hydrogen Bond Interactions | Sulfonyl Oxygen with Lys72; Quinoline Nitrogen with Cys145 |

| Hydrophobic Interactions | Phenyl ring with Leu25, Val33; Quinoline ring with Phe144 |

| Potential Covalent Interaction | Sulfonyl fluoride with Ser146 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not available in the reviewed literature.

Such computational predictions are invaluable for guiding further experimental studies, such as in vitro enzyme assays, to validate the predicted binding mode and biological activity.

Mechanistic Chemical Biology Applications of 4 Chloro 2 Phenylquinoline 6 Sulfonyl Fluoride in Vitro Focus

Exploration as a Covalent Probe for Enzyme Active Sites (e.g., Serine Hydrolases, Cysteine Proteases)

The utility of 4-Chloro-2-phenylquinoline-6-sulfonyl fluoride (B91410) as a covalent probe is rooted in the well-established reactivity of the sulfonyl fluoride (SF) moiety. SFs are considered "privileged" electrophiles in chemical biology due to their optimal balance of stability in aqueous media and reactivity toward nucleophilic amino acid residues. nih.govnih.gov This makes them ideal for targeting the active sites of various enzyme classes.

Serine Hydrolases: This large and diverse enzyme superfamily, which includes proteases, lipases, and esterases, utilizes a highly reactive serine residue within a catalytic triad (B1167595) to perform nucleophilic catalysis. The sulfonyl fluoride group is a classic warhead for targeting this active site serine, forming a stable sulfonyl-enzyme conjugate and leading to irreversible inhibition. rsc.org The 2-phenylquinoline (B181262) portion of the molecule can act as a recognition element, providing non-covalent interactions (e.g., hydrophobic, pi-stacking) that guide the probe to the enzyme's binding pocket, thereby increasing both the affinity and the specificity of the covalent modification.

Cysteine Proteases: Cysteine proteases feature a highly nucleophilic cysteine thiol in their active site, which is also a potential target for sulfonyl fluorides. While the reaction between a sulfonyl fluoride and a thiol is often rapid, the resulting thiosulfonate ester adduct can be unstable and susceptible to hydrolysis. acs.orgnih.gov However, the specific microenvironment of an enzyme's active site can influence the stability of this bond. The quinoline (B57606) scaffold could potentially orient the probe in such a way as to favor interaction with the active site cysteine, making it a valuable tool for studying this important class of enzymes.

The presence of the chloro-substituent on the quinoline ring can further modulate the electronic properties of the scaffold, potentially influencing binding affinity and the reactivity of the sulfonyl fluoride warhead. The exploration of this compound would involve screening it against panels of purified enzymes in vitro to determine its target profile and potency.

Mechanism of Irreversible Covalent Binding to Nucleophilic Residues

The covalent interaction of 4-Chloro-2-phenylquinoline-6-sulfonyl fluoride with protein nucleophiles proceeds through a mechanism known as Sulfur(VI)-fluoride exchange (SuFEx). nih.gov This reaction is a form of nucleophilic substitution at the hexavalent sulfur center.

The key steps of the mechanism are as follows:

Non-covalent Binding: The probe first docks into the enzyme's active site, driven by interactions involving the 2-phenylquinoline scaffold.

Nucleophilic Attack: A nucleophilic amino acid residue in the active site (e.g., the hydroxyl of serine, the thiol of cysteine, the amine of lysine (B10760008), or the phenol (B47542) of tyrosine) attacks the electrophilic sulfur atom of the sulfonyl fluoride. nih.gov

Formation of a Covalent Adduct: This attack leads to the displacement of the fluoride ion as a leaving group and the formation of a stable covalent bond (e.g., a sulfonate ester with serine/tyrosine or a sulfonamide with lysine) between the probe and the enzyme. acs.org

The reaction is considered irreversible under physiological conditions, especially for adducts formed with serine, tyrosine, and lysine, effectively abolishing the enzyme's catalytic activity. acs.org The reactivity of sulfonyl fluorides extends beyond just serine and cysteine; they are known to react with a range of nucleophilic residues, including lysine, tyrosine, and histidine, a property that expands their utility in chemical biology. nih.govnih.gov

Application in Activity-Based Protein Profiling (ABPP) Methodologies In Vitro

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active site-directed covalent probes to assess the functional state of enzymes within complex proteomes. wikipedia.orgfrontiersin.org this compound is a prime candidate for development into an ABPP probe.

In a typical in vitro ABPP workflow, a cell or tissue lysate is treated with the probe. The probe will covalently label its active enzyme targets. Depending on the experimental design, there are two main applications:

Target Identification: A bioconjugatable version of the probe (see section 6.4) is used to label the proteome. The probe-labeled proteins are then enriched (e.g., using biotin-avidin affinity chromatography) and identified by mass spectrometry. This can reveal the full spectrum of enzymes that interact with the 2-phenylquinoline scaffold.

Competitive ABPP: This method is used to screen for and characterize inhibitors. A proteome is pre-incubated with a library of potential inhibitors before being treated with the ABPP probe. If a compound inhibits a target enzyme, it will block the active site and prevent labeling by the probe. The reduction in probe labeling, quantified by techniques like gel-based fluorescence scanning or quantitative mass spectrometry, indicates the potency and selectivity of the inhibitor. nih.gov

The 2-phenylquinoline scaffold could be particularly advantageous in ABPP, as it might direct the probe to specific subfamilies of enzymes, allowing for more targeted profiling than a probe with a less specific recognition element. nih.govacs.org

Design and Synthesis of Bioconjugatable Derivatives for Molecular Tool Development

To be effective in modern chemical biology and ABPP workflows, a probe must be bioconjugatable. This requires the incorporation of a bioorthogonal "handle" that can be used for downstream applications. The most common handles are terminal alkynes or azides, which can undergo copper-catalyzed or strain-promoted cycloaddition reactions, colloquially known as "click chemistry." stanford.edu

A bioconjugatable derivative of this compound could be synthesized by modifying the phenyl ring or the quinoline core. For instance, a propargyloxy group (containing a terminal alkyne) could be introduced onto the phenyl ring.

Hypothetical Synthesis Scheme:

Start with a phenol-substituted 2-phenylquinoline precursor.

Perform a Williamson ether synthesis using propargyl bromide to install the alkyne handle.

Introduce the sulfonyl fluoride group at the 6-position of the quinoline ring, for example, by conversion of a corresponding sulfonic acid or sulfonyl chloride to the sulfonyl fluoride. nih.gov

Once synthesized, this alkyne-tagged probe could be reacted with azide-functionalized reporter tags, such as:

Biotin-azide: for affinity purification and enrichment of labeled proteins.

Fluorophore-azide (e.g., Rhodamine-azide): for visualization of labeled proteins by in-gel fluorescence scanning or fluorescence microscopy.

Investigation of Selectivity and Reactivity Profiles with Model Biological Nucleophiles

To characterize the intrinsic reactivity of the this compound warhead, it would be essential to study its reaction rates with a panel of model nucleophiles that mimic the side chains of amino acids. This provides a baseline understanding of the probe's inherent chemical preferences, independent of protein binding pockets.

The experiment would involve incubating the compound with N-acetylated amino acids (e.g., N-Ac-Cysteine, N-Ac-Lysine, N-Ac-Tyrosine, N-Ac-Serine, N-Ac-Histidine) at physiological pH and monitoring the reaction progress over time using techniques like HPLC or NMR spectroscopy. nih.gov

Table 1: Illustrative Reactivity Profile of a Generic Aryl Sulfonyl Fluoride with Model Nucleophiles

This interactive table presents hypothetical second-order rate constants based on published data for similar aryl sulfonyl fluorides. nih.gov The data illustrates the general reactivity trends.

| Model Nucleophile | Represents | Relative Reactivity (krel) | Resulting Adduct Stability |

| N-Ac-Cysteine | Cysteine | ~10-50 | Low (Unstable thiosulfonate) |

| N-Ac-Tyrosine | Tyrosine | ~2-5 | High (Stable sulfonate ester) |

| Nα-Ac-Lysine | Lysine | ~1 | High (Stable sulfonamide) |

| N-Ac-Serine | Serine | < 1 | High (Stable sulfonate ester) |

| N-Ac-Histidine | Histidine | Variable | Low to Moderate |

Note: Data is illustrative and not specific to this compound. Reactivity is highly context-dependent.

Such studies would reveal that while the reaction with cysteine is kinetically fastest, the resulting adduct is often unstable. In contrast, reactions with tyrosine and lysine are slower but form highly stable covalent bonds, making them excellent targets for durable inhibition. acs.orgnih.gov

Contribution to Understanding Enzyme Catalysis and Inhibition Mechanisms In Vitro

The application of this compound and its derivatives as chemical probes can significantly contribute to our understanding of enzyme biology.

Target Validation and Drug Discovery: By identifying the protein targets of a molecule with a 2-phenylquinoline scaffold, which is known to have broad biological activity, this probe could help validate new drug targets for various diseases. nih.govnih.gov

Active Site Mapping: Covalent modification of an enzyme by the probe, followed by proteolytic digestion and mass spectrometry, can pinpoint the exact amino acid residue that was modified. This provides direct evidence of a residue's location within the active site and its role in catalysis or ligand binding.

Elucidating Catalytic Mechanisms: By observing which nucleophiles within an active site are targeted, researchers can gain insights into the catalytic mechanism of poorly characterized enzymes. For example, the selective labeling of a specific serine residue provides strong evidence for its role as the primary catalytic nucleophile.

Scaffold for Inhibitor Development: The this compound structure itself can serve as a starting point for the rational design of potent and selective covalent inhibitors. By modifying the quinoline scaffold, medicinal chemists can optimize binding affinity and selectivity for a specific enzyme target, potentially leading to the development of new therapeutic agents. researchgate.net

Derivatization and Analogue Synthesis for Mechanistic Probing and Structure Reactivity Studies

Synthesis of Positionally Isomeric Sulfonyl Fluoride (B91410) Derivatives

The precise placement of the sulfonyl fluoride moiety on the quinoline (B57606) core is critical for its reactivity and target engagement. The synthesis of positional isomers of 4-Chloro-2-phenylquinoline-6-sulfonyl fluoride, such as the 7- and 8-sulfonyl fluoride analogues, allows for a systematic exploration of the structural landscape. Standard synthetic routes to arenesulfonyl fluorides often involve the conversion of corresponding sulfonic acids or sulfonyl chlorides. rhhz.netnih.govmdpi.com A common and effective method is the fluoride-chloride exchange of a sulfonyl chloride precursor using a fluoride source like potassium bifluoride. rhhz.net

Table 1: Potential Positional Isomers of this compound

| Compound Name | Position of Sulfonyl Fluoride | Precursor |

| This compound | C-6 | 6-Amino-4-chloro-2-phenylquinoline |

| 4-Chloro-2-phenylquinoline-7-sulfonyl fluoride | C-7 | 7-Amino-4-chloro-2-phenylquinoline |

| 4-Chloro-2-phenylquinoline-8-sulfonyl fluoride | C-8 | 8-Amino-4-chloro-2-phenylquinoline |

Modification of the Phenyl Moiety for Electronic and Steric Effects

To probe the influence of electronic and steric factors on the reactivity and biological activity of the parent compound, derivatives with substituted phenyl rings at the C-2 position are synthesized. Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) can modulate the electron density of the entire quinoline system, thereby affecting the reactivity of the sulfonyl fluoride warhead.

The synthesis of these analogues can be achieved through various quinoline synthesis methodologies, such as the Friedländer annulation, by condensing a substituted 2-aminobenzophenone (B122507) with a compound containing an activated methylene (B1212753) group. Alternatively, palladium-catalyzed cross-coupling reactions, like the Suzuki or Stille coupling, on a 2-haloquinoline precursor offer a versatile approach to introduce a wide array of substituted phenyl groups. The steric hindrance introduced by bulky substituents on the phenyl ring can also be investigated to understand its impact on target binding and selectivity. nih.gov

Variations of the Halogen Substituent at C-4

The nature of the halogen at the C-4 position can significantly influence the reactivity of the quinoline scaffold. The synthesis of analogues where the chloro group is replaced by other halogens (fluoro, bromo, iodo) allows for a systematic study of these effects. For instance, the high electronegativity of fluorine compared to chlorine can alter the electronic properties of the quinoline ring. nih.gov

The synthesis of these 4-halo analogues can be approached by employing appropriately halogenated precursors in established quinoline syntheses. For example, the use of a 2-amino-halogenated benzophenone (B1666685) in a Friedländer synthesis would yield the corresponding 4-halo-2-phenylquinoline. Post-synthetic modification of the 4-chloro group is another viable strategy, although nucleophilic aromatic substitution at this position can be challenging.

Table 2: C-4 Halogen Analogues and Their Potential Reactivity Trends

| Compound Name | Halogen at C-4 | Expected Electrophilicity of Quinoline Core |

| 4-Fluoro-2-phenylquinoline-6-sulfonyl fluoride | Fluoro | Highest |

| This compound | Chloro | Intermediate |

| 4-Bromo-2-phenylquinoline-6-sulfonyl fluoride | Bromo | Lower |

| 4-Iodo-2-phenylquinoline-6-sulfonyl fluoride | Iodo | Lowest |

Incorporation of Reporter Tags (e.g., Fluorophores, Biotin) for Chemical Biology Studies

To enable the visualization and pull-down of cellular targets, reporter tags such as fluorophores or biotin (B1667282) can be incorporated into the this compound structure. This is typically achieved by functionalizing a part of the molecule that is not critical for its primary activity, often through a linker.

For instance, a synthetic handle, such as an amino or carboxyl group, could be introduced onto the phenyl ring or the quinoline core during the synthesis. This handle can then be used to conjugate a fluorophore (e.g., fluorescein, rhodamine) or a biotin moiety using standard bioconjugation techniques. The choice of linker is crucial to ensure that the reporter tag does not sterically hinder the interaction of the probe with its biological target. nih.govrsc.orgresearchgate.netresearching.cn

Structure-Reactivity Relationship (SRR) Studies In Vitro

The synthesized analogues are subjected to in vitro assays to establish a structure-reactivity relationship (SRR). These studies aim to correlate the structural modifications with changes in reactivity towards nucleophiles, which serves as a proxy for their potential to covalently modify biological targets. nih.govmdpi.com The reactivity of the sulfonyl fluoride group can be assessed by monitoring its reaction with a model nucleophile, such as glutathione (B108866) or a specific amino acid, using techniques like HPLC or mass spectrometry.

By comparing the reaction rates of the different analogues (positional isomers, phenyl-substituted derivatives, and C-4 halogen variants), a quantitative understanding of how structural changes impact the electrophilicity of the sulfonyl fluoride can be obtained. This information is invaluable for designing probes with optimized reactivity profiles for specific biological applications. nih.govnih.gov

Design of Clickable Analogues for Diverse Chemical Biology Applications

For broader applications in chemical biology, "clickable" analogues of this compound are highly desirable. These analogues contain a bioorthogonal handle, such as a terminal alkyne or an azide (B81097), which can be selectively reacted with a corresponding partner through click chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.netnih.govmdpi.comnih.govsigmaaldrich.comabpbio.com

The synthesis of a clickable analogue would involve incorporating an alkyne or azide group, often via a linker, onto the core structure. For example, an alkyne-containing amine could be coupled to a carboxylic acid-functionalized derivative of the parent compound. These clickable probes allow for a two-step labeling strategy: the probe first reacts with its biological target, and then a reporter molecule (e.g., a fluorescent azide) is "clicked" on for detection and analysis. This approach offers greater flexibility and can minimize potential interference from bulky reporter groups during the initial target engagement. nih.gov

Future Research Directions and Emerging Challenges

Development of Green and Sustainable Synthetic Routes

A significant challenge in the synthesis of complex molecules like 4-Chloro-2-phenylquinoline-6-sulfonyl fluoride (B91410) is the development of environmentally benign and efficient synthetic protocols. Future research will likely focus on moving away from traditional, often harsh, synthetic methods towards more sustainable alternatives.

For the quinoline (B57606) core, this could involve the adoption of transition-metal-catalyzed C-H bond activation or photo-induced oxidative cyclization methods. frontiersin.org These approaches offer higher atom economy and reduce the reliance on pre-functionalized starting materials.

For the introduction of the sulfonyl fluoride group, green chemistry principles can be applied by replacing hazardous fluorinating agents with safer alternatives like potassium fluoride. ccspublishing.org.cn Recent advancements in the electrochemical synthesis of sulfonyl fluorides from thiols or disulfides also present a promising, oxidant-free route. rsc.org The integration of these green methodologies into a cohesive synthetic strategy for 4-Chloro-2-phenylquinoline-6-sulfonyl fluoride is a key area for future investigation.

Table 1: Potential Green Synthetic Approaches

| Synthetic Step | Conventional Method | Potential Green Alternative | Key Advantages |

|---|---|---|---|

| Quinoline Core Synthesis | Friedländer Synthesis (high temperature, strong acid/base) | Transition-metal-catalyzed C-H activation | Higher atom economy, milder conditions |

| Sulfonyl Fluoride Introduction | Halogen exchange from sulfonyl chloride using toxic reagents | Nucleophilic fluorination with KF; Electrochemical synthesis | Use of safer reagents, reduced waste |

Exploration of Novel Catalytic Transformations Involving the Compound

The bifunctional nature of this compound, possessing both a reactive sulfonyl fluoride and a 4-chloroquinoline, makes it a versatile substrate for novel catalytic transformations.

The sulfonyl fluoride group is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of highly efficient and reliable reactions for forming robust linkages. sigmaaldrich.comacs.org Future research could explore the use of this compound in SuFEx-based polymerizations or for the late-stage functionalization of complex molecules. Catalytic activation of the S-F bond, for instance using N-heterocyclic carbenes, could expand the scope of its reactivity with various nucleophiles. acs.org

The 4-chloro position on the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) and can be leveraged for various transition-metal-catalyzed cross-coupling reactions. nih.govmdpi.comnih.gov This provides a handle for introducing a wide array of functional groups, thereby enabling the synthesis of diverse libraries of derivatives.

Table 2: Potential Catalytic Transformations

| Reactive Site | Catalytic Transformation | Potential Application |

|---|---|---|

| Sulfonyl Fluoride | SuFEx Click Chemistry | Polymer synthesis, Bioconjugation |

| 4-Chloroquinoline | Nucleophilic Aromatic Substitution (SNAr) | Synthesis of functionalized derivatives |

| 4-Chloroquinoline | Suzuki, Buchwald-Hartwig, and other cross-coupling reactions | Introduction of aryl, amino, and other groups |

Advanced Mechanistic Studies Using Time-Resolved Spectroscopy

A deeper understanding of the electronic properties and reaction dynamics of this compound can be achieved through advanced mechanistic studies. Time-resolved spectroscopy techniques, such as femtosecond and nanosecond transient absorption, can provide invaluable insights into the behavior of the molecule upon photoexcitation. nih.govumich.edu

Such studies could elucidate the photophysical properties of the quinoline core and how they are modulated by the electron-withdrawing sulfonyl fluoride group. This knowledge is crucial for applications in areas like photocatalysis and the development of fluorescent probes. scielo.br Investigating the mechanism of SuFEx reactions involving this compound at a fundamental level could also lead to the design of more efficient catalysts and reaction conditions. researchgate.netresearchgate.net

Integration with Microfluidics and Automated Synthesis Platforms

The exploration of the chemical space around this compound can be significantly accelerated through the use of microfluidics and automated synthesis platforms. These technologies allow for high-throughput screening of reaction conditions and the rapid generation of libraries of analogues. merckmillipore.comresearchgate.netresearchgate.netsigmaaldrich.comyoutube.com

Automated synthesizers, equipped with pre-filled reagent cartridges, can perform a variety of reactions, including N-heterocycle formation, reductive amination, and Suzuki coupling, which are all relevant to the modification of the quinoline scaffold. merckmillipore.com The integration of such platforms into the research workflow would enable the systematic exploration of structure-activity relationships and the optimization of desired properties.

Application in Novel Materials Science

The unique combination of a rigid, planar quinoline core and a reactive sulfonyl fluoride group makes this compound a promising building block for novel materials.

In polymer chemistry, the sulfonyl fluoride moiety can be utilized in SuFEx polymerization to create polysulfonates and polysulfates, which are analogues of polycarbonates with potentially enhanced degradability. digitellinc.comresearchgate.netrsc.orgrsc.org The incorporation of the 2-phenylquinoline (B181262) unit into the polymer backbone could impart interesting photophysical or electronic properties. Quinoline derivatives are known for their applications in organic light-emitting diodes (OLEDs), and polymers derived from this compound could be explored for similar applications. biosynce.comresearchgate.net

Furthermore, the reactivity of the sulfonyl fluoride group can be harnessed to functionalize surfaces and create materials with tailored properties. pdx.edu

Development of Sophisticated Chemical Tools for In Vitro Systems Biology

Sulfonyl fluorides have emerged as "privileged warheads" in chemical biology due to their ability to form stable covalent bonds with various amino acid residues in proteins, including serine, threonine, tyrosine, and lysine (B10760008). sigmaaldrich.comrsc.org This reactivity makes them ideal for the design of chemical probes to study protein function and for the development of covalent inhibitors.

This compound could serve as a scaffold for the development of such chemical tools. The 2-phenylquinoline portion can be modified to confer selectivity for a particular protein target, while the sulfonyl fluoride acts as the covalent trap. acs.org The development of such probes would enable target identification and validation studies in in vitro systems.

Computational Design of Next-Generation Analogues with Tuned Reactivity

In silico methods are poised to play a crucial role in guiding the future development of analogues of this compound. Computational techniques such as Comparative Molecular Field Analysis (CoMFA) and molecular dynamics simulations can be employed to establish structure-activity relationships and to predict the biological activity of novel derivatives. nih.govdntb.gov.ua

These computational studies can help in the rational design of next-generation analogues with tuned reactivity and selectivity. ijpsjournal.commdpi.com For instance, the electronic properties of the quinoline ring can be modulated by introducing different substituents, and the impact of these modifications on the reactivity of the sulfonyl fluoride group can be predicted. nih.govnih.gov This synergy between computational design and synthetic chemistry will be instrumental in unlocking the full therapeutic and materials science potential of this class of compounds.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 4-Chloro-2-phenylquinoline-6-sulfonyl fluoride for experimental design?

- Key Properties :

- Molecular Formula : C₁₅H₉ClFNO₂S (CAS RN: 31241-25-5) .

- Molecular Weight : 321.76 g/mol .

- Structural Features : The sulfonyl fluoride group (-SO₂F) enables covalent bonding with nucleophilic residues (e.g., serine in proteases), while the chloro and phenyl groups enhance steric and electronic interactions .

- Handling Guidelines :

- Use PPE (gloves, goggles) to avoid inhalation or skin contact. Store in anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group .

Q. How is this compound synthesized, and what reaction conditions are critical?

- Synthetic Route :

- Step 1 : Chlorosulfonation of the quinoline precursor using chlorosulfonic acid under controlled temperature (0–5°C) to introduce the sulfonyl chloride intermediate .

- Step 2 : Fluorination via reaction with KF or AgF in aprotic solvents (e.g., DMF) at 60–80°C to replace chloride with fluoride .

- Critical Parameters :

- Moisture-sensitive steps require inert atmospheres (N₂/Ar). Monitor reaction progress via TLC or HPLC to avoid over-fluorination .

Advanced Research Questions

Q. What methodologies optimize the covalent inhibition kinetics of this compound against serine proteases?

- Kinetic Assays :

- Use stopped-flow spectrophotometry or fluorescence quenching to measure the rate constant (kinact/KI) for enzyme inhibition .

- Example: Pre-incubate the compound with trypsin (pH 7.4, 37°C) and monitor residual activity using a chromogenic substrate (e.g., BAPNA) .

- Structural Validation :

- Confirm covalent adduct formation via LC-MS/MS to identify modified active-site residues (e.g., Ser195 in chymotrypsin) .

Q. How do structural analogs of this compound compare in reactivity and bioactivity?

- Comparative Analysis :

| Compound | Key Structural Differences | Reactivity/Bioactivity |

|---|---|---|

| 4-Chloro-6-nitroquinoline-2-yl-sulfonyl fluoride | Nitro group at C6 | Enhanced electrophilicity for faster covalent bonding |

| 2-Chloro-4-phenylquinoline-6-sulfonamide | Sulfonamide (-SO₂NH₂) instead of -SO₂F | Lower hydrolytic stability; reduced enzyme inhibition |

- Design Strategy :

- Replace the phenyl group with electron-withdrawing substituents (e.g., -CF₃) to improve target selectivity .

Q. How can researchers address hydrolysis stability challenges of the sulfonyl fluoride group in aqueous buffers?

- Stabilization Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.